molecular formula C18H14ClFN2O2S2 B6477772 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 2640896-81-5

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B6477772
CAS No.: 2640896-81-5
M. Wt: 408.9 g/mol
InChI Key: GQBGYRUKWQIRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide is a bithiophene-derived compound featuring an ethyl-linked ethanediamide bridge connected to a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2S2/c19-13-10-11(3-5-14(13)20)22-18(24)17(23)21-8-7-12-4-6-16(26-12)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBGYRUKWQIRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithiophene Derivatives

The bithiophene core is a critical structural motif shared with compounds like 5-piperidino-2,2'-bithiophene (). Key comparisons include:

  • Substituent Effects: The target compound’s 5-yl ethyl group introduces steric bulk and alters electron density compared to the piperidino group in ’s derivative. This impacts reactivity; for example, piperidino groups direct electrophilic formylation to the 4-position via resonance donation, whereas ethyl groups may reduce nucleophilicity at adjacent sites .
  • Synthetic Flexibility : Lithiation of bithiophenes (as in ) targets acidic protons near sulfur atoms (e.g., 5´-position). The target compound’s ethyl chain may shield such positions, requiring alternative functionalization strategies.

Halogenated Aryl Amides

The 3-chloro-4-fluorophenyl group distinguishes the target compound from pesticidal amides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) (). Key distinctions:

  • Halogenation Patterns : The chloro-fluoro combination balances electron-withdrawing effects and lipophilicity. Diflufenican’s 2,4-difluorophenyl group offers stronger inductive effects, while sulfentrazone’s dichloro-triazolyl system enhances steric hindrance .

Ethanediamide Linkers

Ethanediamide bridges are rare in pesticidal compounds but share functional similarities with esters like 2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (lactofen) (). Differences include:

  • Bioavailability : The ethyl spacer may enhance membrane permeability compared to bulkier ester-linked pesticides.

Data Table: Structural and Functional Comparisons

Compound Name (Example) Core Structure Key Substituents Functional Group Potential Application
Target Compound Bithiophene 5-yl ethyl, 3-Cl-4-F-phenyl Ethanediamide Pesticide/Agrochemical
5-Piperidino-2,2'-bithiophene Bithiophene 5-piperidino None Synthetic intermediate
Diflufenican Pyridine 2,4-difluorophenyl, CF3-phenoxy Carboxamide Herbicide
Sulfentrazone Triazole 2,4-dichlorophenyl, methanesulfonamide Sulfonamide Herbicide
Lactofen Benzoate 2-chloro-4-CF3-phenoxy, nitro Ester Herbicide

Research Findings and Implications

  • Electronic Effects : The target compound’s bithiophene core likely exhibits strong π-conjugation, enhancing UV absorption (relevant for photodegradation studies) .
  • Bioactivity Hypothesis: The chloro-fluoro-phenyl group may improve target binding compared to non-halogenated analogs, as seen in sulfentrazone’s dichloro-triazolyl interactions .
  • Synthetic Challenges : Ethyl spacers could complicate regioselective functionalization, necessitating tailored methods like directed ortho-metalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.